Deucravacitinib is a first-in-class, oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor [ [], [], [] ]. It is classified as a small molecule inhibitor and plays a crucial role in scientific research by providing a tool to investigate the role of TYK2 in various biological processes and disease models [ [], [] ].
Deucravacitinib exerts its effects by selectively inhibiting TYK2 [ [], [], [], [], [], [], [], [] ]. It achieves this high selectivity by uniquely binding to the regulatory domain (pseudokinase domain [JH2]) of the enzyme, rather than the more conserved active domain [ [], [], [], [], [], [] ]. This allosteric binding mechanism differentiates it from other Janus kinase (JAK) inhibitors, which typically bind to the ATP-binding site of the catalytic domain [ [], [] ].
TYK2 is a member of the JAK family of intracellular kinases and plays a vital role in mediating signal transduction for several cytokines, including interleukin (IL)-12, IL-23, and type I interferons (IFNs) [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]. These cytokines are implicated in the pathogenesis of various immune-mediated diseases, such as psoriasis, psoriatic arthritis, and systemic lupus erythematosus [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]. By inhibiting TYK2, Deucravacitinib effectively suppresses the signaling of these cytokines, thereby modulating immune responses and reducing inflammation [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2